molecular formula C18H28ClN B12718999 s-Indacene-4-butanamine, 1,2,3,5,6,7-hexahydro-N,N-dimethyl-, hydrochloride CAS No. 80761-09-7

s-Indacene-4-butanamine, 1,2,3,5,6,7-hexahydro-N,N-dimethyl-, hydrochloride

Cat. No.: B12718999
CAS No.: 80761-09-7
M. Wt: 293.9 g/mol
InChI Key: QVLJIDYFEQJJFB-UHFFFAOYSA-N
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Description

s-Indacene-4-butanamine, 1,2,3,5,6,7-hexahydro-N,N-dimethyl-, hydrochloride is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its hexahydro-s-indacene core, which is a bicyclic structure, and its butanamine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Indacene-4-butanamine, 1,2,3,5,6,7-hexahydro-N,N-dimethyl-, hydrochloride typically involves multiple steps. One common method starts with the preparation of the hexahydro-s-indacene core, followed by the introduction of the butanamine side chain. The final step involves the methylation of the amine group to form the N,N-dimethyl derivative and the addition of hydrochloride to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled reaction environments to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

s-Indacene-4-butanamine, 1,2,3,5,6,7-hexahydro-N,N-dimethyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

s-Indacene-4-butanamine, 1,2,3,5,6,7-hexahydro-N,N-dimethyl-, hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of s-Indacene-4-butanamine, 1,2,3,5,6,7-hexahydro-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,5,6,7-Hexahydro-s-indacen-4-amine: Similar core structure but lacks the butanamine side chain and N,N-dimethyl groups.

    4-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-N,N-dimethylbutan-1-amine: Similar structure but may differ in specific functional groups or side chains.

Uniqueness

s-Indacene-4-butanamine, 1,2,3,5,6,7-hexahydro-N,N-dimethyl-, hydrochloride is unique due to its specific combination of the hexahydro-s-indacene core, butanamine side chain, and N,N-dimethyl groups

Properties

CAS No.

80761-09-7

Molecular Formula

C18H28ClN

Molecular Weight

293.9 g/mol

IUPAC Name

4-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-N,N-dimethylbutan-1-amine;hydrochloride

InChI

InChI=1S/C18H27N.ClH/c1-19(2)12-4-3-9-18-16-10-5-7-14(16)13-15-8-6-11-17(15)18;/h13H,3-12H2,1-2H3;1H

InChI Key

QVLJIDYFEQJJFB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCC1=C2CCCC2=CC3=C1CCC3.Cl

Origin of Product

United States

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